molecular formula C24H22BrN2O3+ B12475804 3-[2-(4'-bromobiphenyl-4-yl)-2-oxoethyl]-2-(hydroxymethyl)-5-methoxy-1-methyl-1H-benzimidazol-3-ium

3-[2-(4'-bromobiphenyl-4-yl)-2-oxoethyl]-2-(hydroxymethyl)-5-methoxy-1-methyl-1H-benzimidazol-3-ium

Cat. No.: B12475804
M. Wt: 466.3 g/mol
InChI Key: SFNQJVZUEANTTD-UHFFFAOYSA-N
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Description

1-(2-{4’-bromo-[1,1’-biphenyl]-4-yl}-2-oxoethyl)-2-(hydroxymethyl)-6-methoxy-3-methyl-1,3-benzodiazol-1-ium is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 1-(2-{4’-bromo-[1,1’-biphenyl]-4-yl}-2-oxoethyl)-2-(hydroxymethyl)-6-methoxy-3-methyl-1,3-benzodiazol-1-ium involves several steps:

    Formation of the biphenyl structure: The initial step involves the bromination of biphenyl to introduce the bromo group at the 4’ position.

    Introduction of the oxoethyl group: The next step involves the reaction of the brominated biphenyl with an appropriate reagent to introduce the oxoethyl group.

    Formation of the benzodiazolium ring: The final step involves the cyclization reaction to form the benzodiazolium ring, incorporating the hydroxymethyl, methoxy, and methyl groups.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(2-{4’-bromo-[1,1’-biphenyl]-4-yl}-2-oxoethyl)-2-(hydroxymethyl)-6-methoxy-3-methyl-1,3-benzodiazol-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the oxoethyl group, converting it to an alcohol.

    Substitution: The bromo group on the biphenyl structure can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-{4’-bromo-[1,1’-biphenyl]-4-yl}-2-oxoethyl)-2-(hydroxymethyl)-6-methoxy-3-methyl-1,3-benzodiazol-1-ium has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used as a probe to study various biochemical pathways and interactions.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of 1-(2-{4’-bromo-[1,1’-biphenyl]-4-yl}-2-oxoethyl)-2-(hydroxymethyl)-6-methoxy-3-methyl-1,3-benzodiazol-1-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-{4’-bromo-[1,1’-biphenyl]-4-yl}-2-oxoethyl)-2-(hydroxymethyl)-6-methoxy-3-methyl-1,3-benzodiazol-1-ium can be compared with other similar compounds, such as:

    1-(2-{4’-chloro-[1,1’-biphenyl]-4-yl}-2-oxoethyl)-2-(hydroxymethyl)-6-methoxy-3-methyl-1,3-benzodiazol-1-ium: This compound has a chloro group instead of a bromo group, which can affect its reactivity and biological activity.

    1-(2-{4’-bromo-[1,1’-biphenyl]-4-yl}-2-oxoethyl)-2-(hydroxymethyl)-6-methoxy-3-methyl-1,3-benzodiazol-1-ium chloride: This compound is the chloride salt form, which can influence its solubility and stability.

The uniqueness of 1-(2-{4’-bromo-[1,1’-biphenyl]-4-yl}-2-oxoethyl)-2-(hydroxymethyl)-6-methoxy-3-methyl-1,3-benzodiazol-1-ium lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H22BrN2O3+

Molecular Weight

466.3 g/mol

IUPAC Name

1-[4-(4-bromophenyl)phenyl]-2-[2-(hydroxymethyl)-6-methoxy-3-methylbenzimidazol-3-ium-1-yl]ethanone

InChI

InChI=1S/C24H22BrN2O3/c1-26-21-12-11-20(30-2)13-22(21)27(24(26)15-28)14-23(29)18-5-3-16(4-6-18)17-7-9-19(25)10-8-17/h3-13,28H,14-15H2,1-2H3/q+1

InChI Key

SFNQJVZUEANTTD-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C(N(C2=C1C=CC(=C2)OC)CC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)Br)CO

Origin of Product

United States

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